molecular formula C8H13NO4 B15046946 (S)-1-(2-Methoxyacetyl)pyrrolidine-2-carboxylic acid

(S)-1-(2-Methoxyacetyl)pyrrolidine-2-carboxylic acid

Cat. No.: B15046946
M. Wt: 187.19 g/mol
InChI Key: FWRWEUVVHSNRGE-LURJTMIESA-N
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Description

(S)-1-(2-Methoxyacetyl)pyrrolidine-2-carboxylic acid (CAS 130603-11-1) is a high-purity proline derivative supplied with a minimum purity of 98% . Its molecular formula is C 8 H 13 NO 4 , and it has a molecular weight of 187.19 g/mol . As a chiral building block, this compound is valuable in medicinal chemistry for the synthesis of more complex molecules. Its structure, featuring a pyrrolidine ring, is a common motif in drug discovery. Specifically, proline and its derivatives are of significant research interest in oncology. The metabolic cycle of L-proline plays a crucial role in cancer cell survival, proliferation, and metastasis, making proline analogues a focus for developing antiproliferative agents . Furthermore, substituted pyrrolidine-2-carboxylic acids are investigated for their potential to modulate challenging protein-protein interactions (PPIs) . For instance, similar compounds have been explored as high-affinity inhibitors of the Keap1-Nrf2 PPI, a target for treating diseases caused by oxidative stress . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Recommended storage is sealed in a dry environment at 28°C .

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

(2S)-1-(2-methoxyacetyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H13NO4/c1-13-5-7(10)9-4-2-3-6(9)8(11)12/h6H,2-5H2,1H3,(H,11,12)/t6-/m0/s1

InChI Key

FWRWEUVVHSNRGE-LURJTMIESA-N

Isomeric SMILES

COCC(=O)N1CCC[C@H]1C(=O)O

Canonical SMILES

COCC(=O)N1CCCC1C(=O)O

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects on Stability: The 2-methoxyacetyl group in the target compound may confer hydrolytic instability similar to rac-1-acetyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid, where acetyl groups undergo partial hydrolysis under analytical conditions .
  • Biological Activity: Antifungal potency is strongly influenced by substituent complexity. The dibromo-formylphenoxyacetyl derivative exhibits significant activity due to its bulky, electron-withdrawing groups . Simpler analogs like (S)-1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid lack reported bioactivity, suggesting that bulky substituents are critical for target engagement.
  • Applications in Drug Development: The 2-methylpropanoyl derivative serves as a reference standard for quality control in angiotensin-converting enzyme (ACE) inhibitor synthesis (e.g., Captopril) . The aminoacetyl analog is implicated in peptide metabolism, highlighting the role of pyrrolidine derivatives in biochemical pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-1-(2-Methoxyacetyl)pyrrolidine-2-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound is typically synthesized via acylation of (S)-proline derivatives. A two-step approach involves:

Protection of the pyrrolidine nitrogen using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent undesired side reactions .

Acylation with 2-methoxyacetyl chloride under controlled conditions (0–5°C, inert atmosphere) to retain stereochemical integrity. Solvent choice (e.g., DCM or THF) and base (e.g., DIPEA) critically influence reaction efficiency .
Post-synthesis, confirm enantiomeric purity via chiral HPLC or polarimetry.

Q. Which analytical techniques are most effective for confirming the enantiomeric purity of this compound?

  • Methodological Answer :

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) using hexane/isopropanol mobile phases resolves enantiomers effectively .
  • NMR spectroscopy (¹H and ¹³C) identifies diastereomeric impurities, particularly in the methoxyacetyl and pyrrolidine moieties .
  • Optical rotation measurements correlate with literature values for stereochemical validation .

Q. What chromatographic methods are suitable for purifying (S)-1-(2-Methoxyacetyl)pyrrolidine-2-carboxylic acid from reaction mixtures?

  • Methodological Answer :

  • Reverse-phase flash chromatography (C18 silica, acetonitrile/water gradient) removes polar byproducts .
  • Preparative HPLC with trifluoroacetic acid (TFA) as an ion-pairing agent enhances resolution of acidic impurities .

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • Methodological Answer : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the methoxyacetyl group. Lyophilization improves long-term stability (>4 years) . Avoid exposure to moisture, heat, or strong bases, which accelerate degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed NMR spectra for this compound?

  • Methodological Answer :

  • Rotameric equilibria : The methoxyacetyl group may adopt multiple conformations, causing peak splitting. Use variable-temperature NMR (VT-NMR) to coalesce signals and identify dominant conformers .
  • Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃; hydrogen bonding in DMSO-d₆ can shift carboxyl proton signals significantly .
  • 2D NMR (COSY, HSQC) clarifies ambiguous assignments, particularly for pyrrolidine ring protons .

Q. What strategies optimize the acylation step to minimize side-product formation?

  • Methodological Answer :

  • Controlled stoichiometry : Use 1.1–1.2 equivalents of 2-methoxyacetyl chloride to avoid over-acylation .
  • Low-temperature acylation (0–5°C) reduces epimerization risks .
  • In situ activation : Employ coupling agents like HATU or EDCI to enhance reaction efficiency in polar aprotic solvents .

Q. How does the methoxyacetyl group’s electronic nature affect the compound’s reactivity in derivatization reactions?

  • Methodological Answer :

  • The electron-withdrawing methoxy group stabilizes the acyl intermediate, facilitating nucleophilic substitutions (e.g., amidation). However, steric hindrance from the pyrrolidine ring may slow reactions at the carboxylate .
  • Computational modeling (DFT) predicts reactive sites: the carboxyl group is more nucleophilic than the methoxyacetyl moiety .

Q. In kinetic studies of enzyme inhibition, how can researchers differentiate competitive vs. non-competitive binding mechanisms?

  • Methodological Answer :

  • Lineweaver-Burk plots : Vary substrate concentration with fixed inhibitor levels. Parallel lines indicate non-competitive inhibition; intersecting lines suggest competitive binding .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to determine dissociation constants (Kd) and binding stoichiometry .

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